![molecular formula C12H14IN3O2S B13553673 3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a unique combination of a benzo[d][1,2,3]triazole ring, an iodo substituent, and a tetrahydrothiopyran dioxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The tetrahydrothiopyran dioxide moiety is synthesized separately, often through the oxidation of tetrahydrothiopyran using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The final step involves the coupling of the iodo-substituted benzo[d][1,2,3]triazole with the tetrahydrothiopyran dioxide under conditions that promote the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The iodo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydrothiopyran dioxide moiety can be further oxidized or reduced under appropriate conditions.
Coupling Reactions: The benzo[d][1,2,3]triazole ring can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Electrophilic Iodination: Iodine, N-iodosuccinimide (NIS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Cross-Coupling: Palladium catalysts, bases like potassium carbonate or cesium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the iodo group can yield various substituted benzo[d][1,2,3]triazoles, while oxidation or reduction of the tetrahydrothiopyran dioxide can lead to different sulfur-containing compounds.
科学的研究の応用
3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo various chemical modifications allows for the design of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzo[d][1,2,3]triazole ring can engage in π-π stacking interactions, while the iodo substituent can participate in halogen bonding, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with broad applications in click chemistry and drug design.
5-Iodo-1H-benzo[d][1,2,3]triazole: Lacks the tetrahydrothiopyran dioxide moiety but shares the iodo-substituted triazole core.
Tetrahydrothiopyran 1,1-dioxide: A sulfur-containing heterocycle without the triazole ring.
Uniqueness
3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the iodo-substituted triazole and the tetrahydrothiopyran dioxide moiety allows for diverse applications and interactions that are not possible with simpler analogs.
特性
分子式 |
C12H14IN3O2S |
|---|---|
分子量 |
391.23 g/mol |
IUPAC名 |
3-[(5-iodobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14IN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
InChIキー |
PBGGUFVKHFGDTC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)I)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


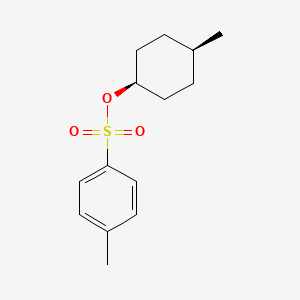
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
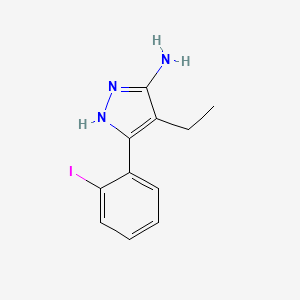

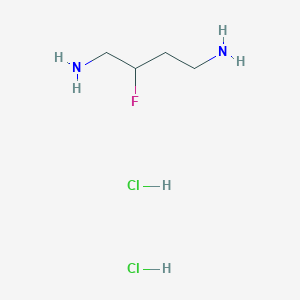
![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
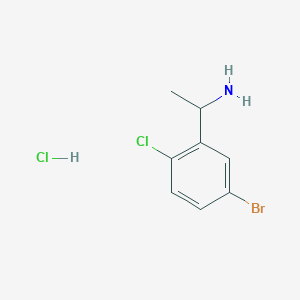
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)


![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)
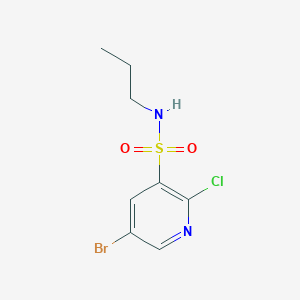

![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)
